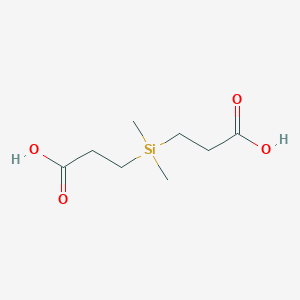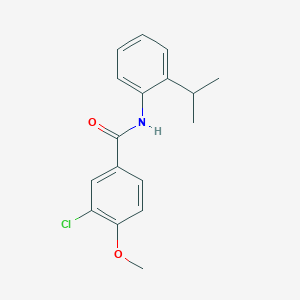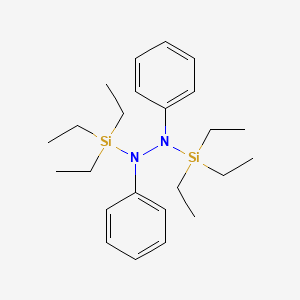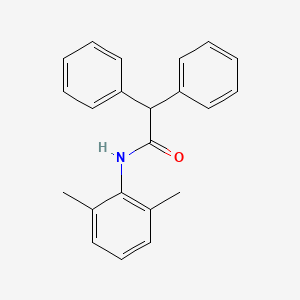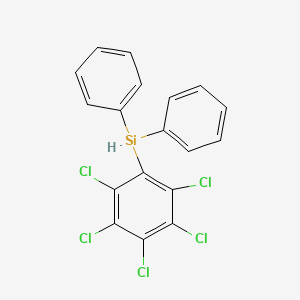
Diphenyl(pentachlorophenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(pentachlorophenyl)silane is an organosilicon compound with the molecular formula C18H11Cl5Si. It is characterized by the presence of two phenyl groups and one pentachlorophenyl group attached to a silicon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl(pentachlorophenyl)silane can be synthesized through the reaction of diphenylchlorosilane with pentachlorophenylmagnesium bromide in a Grignard reaction. The reaction is typically carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted using an organic solvent .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(pentachlorophenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with fewer substituents.
Substitution: The phenyl or pentachlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
Diphenyl(pentachlorophenyl)silane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty polymers, coatings, and adhesives
Wirkmechanismus
The mechanism by which diphenyl(pentachlorophenyl)silane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, making it a versatile reagent in chemical reactions. The phenyl and pentachlorophenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: Similar in structure but lacks the pentachlorophenyl group.
Triphenylsilane: Contains three phenyl groups attached to silicon.
Phenylsilane: Contains one phenyl group attached to silicon.
Uniqueness
Diphenyl(pentachlorophenyl)silane is unique due to the presence of the pentachlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Eigenschaften
CAS-Nummer |
16030-05-0 |
|---|---|
Molekularformel |
C18H11Cl5Si |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentachlorophenyl)-diphenylsilane |
InChI |
InChI=1S/C18H11Cl5Si/c19-13-14(20)16(22)18(17(23)15(13)21)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,24H |
InChI-Schlüssel |
RWTCQQKCMNWWEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


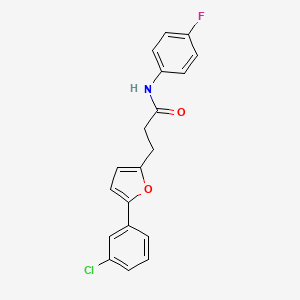
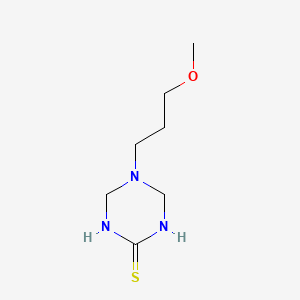
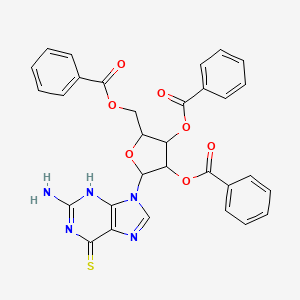
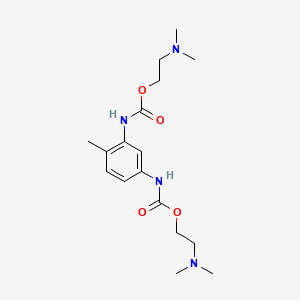

![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
